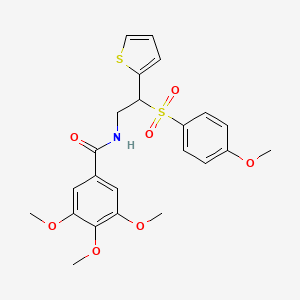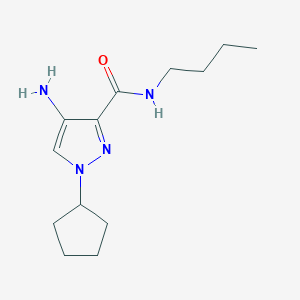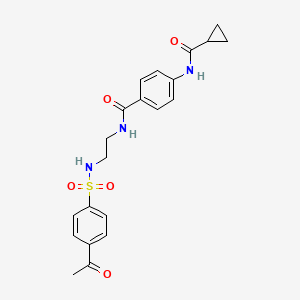
Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound. It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Molecular Structure Analysis
The molecular structure of Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocycles . The molecular formula is C18H20N4O3 and the molecular weight is 340.383.Scientific Research Applications
Anti-Tubercular Agents
Compounds with a similar structure to “Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds have shown significant activity, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Inhibitor of Oxygen Evolution Rate in Spinach Chloroplasts
One of the compounds, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, has been found to be the most active inhibitor of the oxygen evolution rate in spinach chloroplasts, with an IC 50 of 51.0 μmol∙L -1 .
Reduction of Chlorophyll Content in Chlorella vulgaris
Another compound, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide, has shown the highest reduction of chlorophyll content in Chlorella vulgaris, with an IC 50 of 44.0 μmol∙L -1 .
Elicitation of Flavonoid Production in Ononis arvensis
The compound 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide has been found to elicit the maximal flavonoid production (about 900%) in a callus culture of Ononis arvensis (L.) after a twelve-hour elicitation process .
Versatile Fluorescent Probes in Optical Imaging
Compounds containing the 1,2,3-triazolo[4,5-b]pyrazine scaffold, which is similar to “Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate”, have been reported to have excellent properties for use as versatile fluorescent probes in optical imaging .
Future Directions
The future directions for research on Phenyl 4-((pyrazine-2-carboxamido)methyl)piperidine-1-carboxylate could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to evaluate its safety and potential applications in medicine, given its relation to pyrazinamide, a first-line drug used in TB therapy .
properties
IUPAC Name |
phenyl 4-[(pyrazine-2-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-17(16-13-19-8-9-20-16)21-12-14-6-10-22(11-7-14)18(24)25-15-4-2-1-3-5-15/h1-5,8-9,13-14H,6-7,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIWDUVMMQXLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC=CN=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)







![N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2992633.png)
![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)
![Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2992635.png)

![4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2992640.png)
